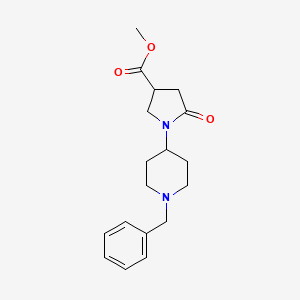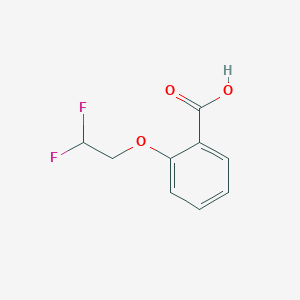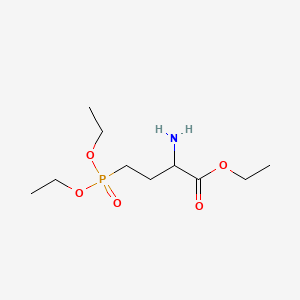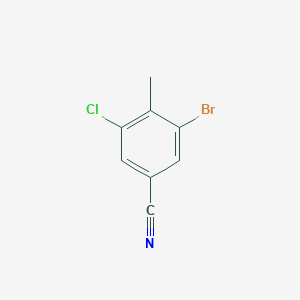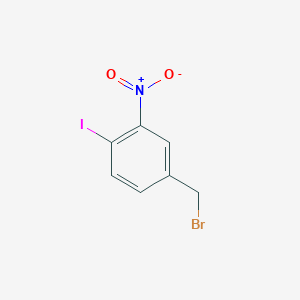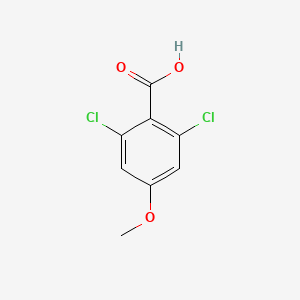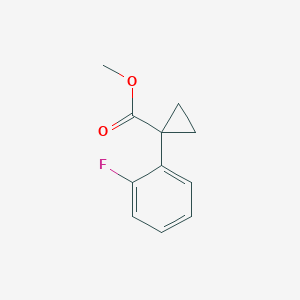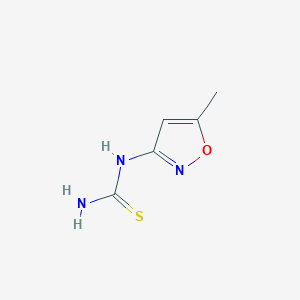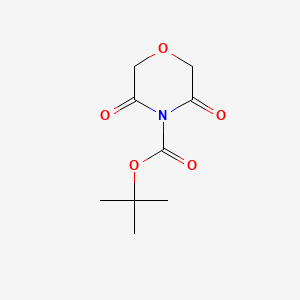
D-alpha,beta-Cyclohexylideneglycerol
概要
説明
D-alpha,beta-Cyclohexylideneglycerol, also known as (S)-(+)-1,4-Dioxaspiro[4.5]decane-2-methanol, is a chiral building block used in various chemical syntheses. It has the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is notable for its applications in the synthesis of pharmaceuticals and other biologically active molecules.
作用機序
Target of Action
D-alpha,beta-Cyclohexylideneglycerol, also known as (2S)-1,4-dioxaspiro[4.5]decane-2-methanol or [(3S)-1,4-dioxaspiro[4.5]decan-3-yl]methanol, is a chiral building block used in the synthesis of various compounds
Mode of Action
It’s known to be used as an intermediate in the synthesis of various compounds .
Biochemical Pathways
This compound is involved in the synthesis of several biochemical compounds. It’s used as an intermediate in the synthesis of antiarrhythmic oral drugs such as (+)- and (−)-mexiletine . It’s also a precursor in the preparation of glycoglycerolipids .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific compounds it helps synthesize. For instance, when used in the synthesis of antiarrhythmic drugs, the resulting compounds can help regulate heart rhythm .
準備方法
D-alpha,beta-Cyclohexylideneglycerol can be synthesized through the reaction of cyclohexanone with glycerol. The reaction typically involves acid catalysis to form the spiroketal structure . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
化学反応の分析
D-alpha,beta-Cyclohexylideneglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
D-alpha,beta-Cyclohexylideneglycerol is used in several scientific research applications:
Biology: It is used in the synthesis of molecules that interact with biological systems, such as alpha-adrenergic receptor antagonists.
Medicine: The compound is a precursor in the synthesis of antidepressant drugs like doxazosin.
類似化合物との比較
D-alpha,beta-Cyclohexylideneglycerol is unique due to its specific spiroketal structure and chiral properties. Similar compounds include:
(S)-(+)-1,2-Isopropylideneglycerol: Used in similar synthetic applications but with different stereochemistry.
®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Another spiroketal compound used in organic synthesis.
®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Used in the synthesis of various organic molecules.
These compounds share some functional similarities but differ in their specific applications and the nature of their chemical structures.
特性
IUPAC Name |
[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGYZVQSZWPABZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



